molecular formula C10H15ClO4 B13203271 Methyl 2-chloro-6-methoxy-1-oxaspiro[2.5]octane-2-carboxylate

Methyl 2-chloro-6-methoxy-1-oxaspiro[2.5]octane-2-carboxylate

Cat. No.: B13203271
M. Wt: 234.67 g/mol
InChI Key: VQRLHKKUYZVACQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-6-methoxy-1-oxaspiro[2.5]octane-2-carboxylate involves multiple steps, typically starting with the preparation of the spirocyclic core. The reaction conditions often include the use of chlorinating agents and methoxy substituents under controlled temperatures and pressures .

Industrial Production Methods

While specific industrial production methods are not widely documented, the compound is generally produced in research laboratories using standard organic synthesis techniques. The process involves the careful handling of reagents and solvents to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-6-methoxy-1-oxaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Methyl 2-chloro-6-methoxy-1-oxaspiro[2.5]octane-2-carboxylate has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-6-methoxy-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of the research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-chloro-6-methoxy-1-oxaspiro[2.5]octane-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications and the development of new compounds .

Properties

Molecular Formula

C10H15ClO4

Molecular Weight

234.67 g/mol

IUPAC Name

methyl 2-chloro-6-methoxy-1-oxaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C10H15ClO4/c1-13-7-3-5-9(6-4-7)10(11,15-9)8(12)14-2/h7H,3-6H2,1-2H3

InChI Key

VQRLHKKUYZVACQ-UHFFFAOYSA-N

Canonical SMILES

COC1CCC2(CC1)C(O2)(C(=O)OC)Cl

Origin of Product

United States

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